molecular formula C8H9BrOS B2586710 2-(5-Bromothiophen-2-yl)-2-methyloxetane CAS No. 1783427-68-8

2-(5-Bromothiophen-2-yl)-2-methyloxetane

Cat. No. B2586710
CAS RN: 1783427-68-8
M. Wt: 233.12
InChI Key: WMIMGCQNZLVHLC-UHFFFAOYSA-N
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Description

The compound “2-(5-Bromothiophen-2-yl)acetic acid” is related to your query . It has a molecular weight of 221.07 and its IUPAC name is (5-bromo-2-thienyl)acetic acid .


Synthesis Analysis

A related compound, a chalcone derivative (2E)-3-(5-bromothiophen-2-yl)-1-(naphthalen-1-yl) prop-2-en-1-one (NBT), has been synthesized by Claisen-Schmidt condensation reaction .


Molecular Structure Analysis

A related compound, 2-acetyl-5-bromothiophene, was found to have a planar structure .


Chemical Reactions Analysis

Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction has been used with boron reagents for various applications .


Physical And Chemical Properties Analysis

The related compound “2-(5-Bromothiophen-2-yl)acetic acid” is a solid at room temperature and should be stored in a dark place, under -20C . Another related compound, (5-bromothiophen-2-yl)methylamine, is a liquid at room temperature .

Scientific Research Applications

Safety And Hazards

The related compound “2-(5-Bromothiophen-2-yl)acetic acid” has several hazard statements including H302, H315, H319, and H335 . Another related compound, (5-bromothiophen-2-yl)methylamine, also has several precautionary statements including P280, P305+P351+P338, and P310 .

Future Directions

The optoelectronic properties of 2-(5-Bromothiophen-2-yl)acetonitrile are being explored for potential applications in material science . Studies suggest it may exhibit semiconducting behavior, which could make it suitable for use in organic electronics such as transistors and solar cells .

properties

IUPAC Name

2-(5-bromothiophen-2-yl)-2-methyloxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrOS/c1-8(4-5-10-8)6-2-3-7(9)11-6/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIMGCQNZLVHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCO1)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromothiophen-2-yl)-2-methyloxetane

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